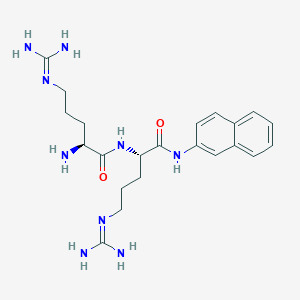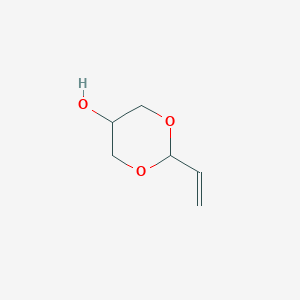
1-苯基环戊胺
描述
1-Phenylcyclopentylamine is a compound with the molecular formula C11H15N . It is also known by other names such as 1-Phenylcyclopentanamine and Cyclopentanamine, 1-phenyl- . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopentylamine consists of a cyclopentane ring attached to a phenyl group and an amine group . The InChI code for the compound isInChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2 . Physical And Chemical Properties Analysis
1-Phenylcyclopentylamine has a molecular weight of 161.24 g/mol . Other computed properties include a XLogP3-AA of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .科学研究应用
Psychostimulant Research
1-Phenylcyclopentanamine is structurally similar to certain psychostimulant drugs. It has been studied for its potential psychostimulant effects, which could provide insights into the treatment of disorders such as ADHD and narcolepsy .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the synthesis of highly substituted cyclopentadienes and pentafulvenes. These are precursors for metallocenes used in catalytic transformations .
Materials Science
In materials science, 1-Phenylcyclopentanamine can be utilized in the synthesis of novel materials. Its derivatives may be used to modify the properties of polymers or create new types of resins with specific characteristics .
Analytical Chemistry
As a standard or reagent, 1-Phenylcyclopentanamine can be used in analytical chemistry to develop new methods for the detection and quantification of similar compounds in various samples .
Pharmacology
Though not developed for market use, 1-Phenylcyclopentanamine’s analogs have been explored for their pharmacological applications, including their potential as central nervous system stimulants .
Biochemistry
Derivatives of 1-Phenylcyclopentanamine may be used in biochemistry for the synthesis of bifunctional monomers for poly-condensation, contributing to the development of bio-based polymers .
安全和危害
作用机制
Target of Action
The primary targets of 1-Phenylcyclopentanamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylcyclopentanamine . These factors could include temperature, pH, and the presence of other compounds or enzymes that can interact with 1-Phenylcyclopentanamine.
属性
IUPAC Name |
1-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAQCAOJLDGGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169669 | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentylamine | |
CAS RN |
17380-74-4 | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-phenylcyclopentylamine exert its anticonvulsant effects?
A1: 1-Phenylcyclopentylamine (PPA), along with its analog 1-phenylcyclohexylamine (PCA), demonstrates potent anticonvulsant activity in the mouse maximal electroshock (MES) seizure test []. These compounds are believed to exert their anticonvulsant effects by acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex []. This mechanism is supported by in vitro studies and observations that these compounds block NMDA-induced behavioral effects and lethality in mice [].
Q2: Does oral administration of 1-phenylcyclopentylamine lead to motor toxicity, a common side effect of similar anticonvulsants?
A2: Interestingly, while 1-phenylcyclopentylamine demonstrates potent anticonvulsant effects, it exhibits a remarkably low motor toxicity profile, particularly when administered orally. Research shows that even at doses significantly higher than those required for anticonvulsant activity, oral administration of PPA in mice did not result in observable motor toxicity []. This suggests a favorable safety profile for PPA compared to other anticonvulsant agents, such as phencyclidine (PCP), which induces motor toxicity at doses similar to those required for seizure protection [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)